N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride
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Overview
Description
N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is a versatile chemical compound with a complex structure that finds extensive use in scientific research. Its intricate structure and diverse properties make it an ideal material for various applications, ranging from pharmaceuticals to organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 2,4-diaminopyrimidine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as sodium hydride, to facilitate the methylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the final product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Halogenating agents such as chlorine or bromine; reactions are conducted in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N2,N2,6-trimethylpyrimidine-2,4-diamine oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives with different halogen atoms.
Scientific Research Applications
N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride can be compared with other similar compounds, such as:
2,4-diaminopyrimidine: A precursor in the synthesis of this compound.
N2,N6-dimethylpyridine-2,6-diamine: Another methylated derivative with different chemical properties.
2,4-diamino-6-methylpyrimidine: A structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific methylation pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-N,2-N,6-trimethylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-4-6(8)10-7(9-5)11(2)3;/h4H,1-3H3,(H2,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYTUUHWBVWZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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